2-[(cyanomethyl)sulfanyl]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-[(cyanomethyl)sulfanyl]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyanomethyl)sulfanyl]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the reaction of a quinazoline derivative with a cyanomethylthio compound under controlled conditions. The reaction is usually carried out in an organic solvent at temperatures ranging from -5 to 60°C, with the presence of a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of bis(trichloromethyl)carbonate as a chlorination reagent has been shown to reduce preparation costs and improve safety by minimizing the generation of waste .
Chemical Reactions Analysis
Types of Reactions
2-[(cyanomethyl)sulfanyl]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethylthio group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(cyanomethyl)sulfanyl]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(cyanomethyl)sulfanyl]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(cyanomethylthio)acetic acid: Shares the cyanomethylthio group and is used as an intermediate in various chemical syntheses.
Cefmetazole: A cephalosporin antibiotic that also contains a cyanomethylthio group.
Uniqueness
2-[(cyanomethyl)sulfanyl]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its quinazoline core, which imparts specific biological activities not found in simpler compounds like 2-(cyanomethylthio)acetic acid. Its complex structure allows for a broader range of interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-N-cyclohexyl-4-oxo-3-pentylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-2-3-7-13-26-21(28)18-11-10-16(15-19(18)25-22(26)29-14-12-23)20(27)24-17-8-5-4-6-9-17/h10-11,15,17H,2-9,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLGOKZNSDEUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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